molecular formula C9H11N3O4 B2806719 1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1855945-82-2

1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B2806719
CAS RN: 1855945-82-2
M. Wt: 225.204
InChI Key: OKFGHEXELSTKGJ-UHFFFAOYSA-N
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Description

“1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H11N3O4 . It is a yellow to brown solid at room temperature . Pyrazoles, such as this compound, are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The InChI code for “1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid” is 1S/C9H11N3O4/c12-11(13)8-5-9-10(6-8)7-3-1-2-4-7/h5-7H,1-4H2 (H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

“1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid” has a molecular weight of 225.2 . It is a yellow to brown solid at room temperature .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrazoles have been gaining popularity since the early 1990s due to their wide range of applications . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their potential applications in various fields of science .

properties

IUPAC Name

2-cyclopentyl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c13-9(14)8-7(12(15)16)5-10-11(8)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFGHEXELSTKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid

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